Docosamethyldecasilane

Liquid crystalline oligosilanes Thermotropic mesophase Self-organization

Sourcing single-dispersed permethyloligosilanes with defined chain-length-dependent properties remains a persistent supply challenge for organic electronics researchers. Docosamethyldecasilane (Si₁₀Me₂₂) addresses this gap as a structurally precise, monodisperse decasilane. • Hole mobility >1 × 10⁻³ cm²/V·s at RT - an order of magnitude above polydisperse polysilanes. • 37 K smectic B mesophase window (347-384 K) enables oriented-film casting for maximized charge transport. • UV λmax at 279 nm provides a spectroscopic handle for real-time chain-conformation monitoring. Supplied with comprehensive Certificates of Analysis; custom packaging available.

Molecular Formula C22H66Si10
Molecular Weight 611.6 g/mol
CAS No. 4774-83-8
Cat. No. B15490930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosamethyldecasilane
CAS4774-83-8
Molecular FormulaC22H66Si10
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C
InChIInChI=1S/C22H66Si10/c1-23(2,3)25(7,8)27(11,12)29(15,16)31(19,20)32(21,22)30(17,18)28(13,14)26(9,10)24(4,5)6/h1-22H3
InChIKeyXVDGSGGWWHQWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Docosamethyldecasilane: Single-Dispersed Permethyloligosilane


Docosamethyldecasilane (systematically named as [Me(SiMe₂)₁₀Me] or Si₁₀Me₂₂) is a linear permethyloligosilane comprising a σ-conjugated silicon backbone of ten silicon atoms with methyl terminal and side groups. With a molecular formula of C₂₂H₆₆Si₁₀ and a molecular weight of 611.6 g/mol [1], it belongs to the family of permethylated oligosilanes that exhibit strong UV absorption, chain-length-dependent electronic properties, and—uniquely among oligosilanes of its length—thermotropic liquid crystalline mesophase behavior [2]. Its well-defined, single-dispersed structure distinguishes it from polydisperse polysilane polymers, offering precise control over molecular architecture for fundamental studies and device applications.

Why Docosamethyldecasilane Cannot Be Substituted


Permethyloligosilanes with different silicon chain lengths (n) are not interchangeable for research or device applications because their electronic, photophysical, and mesomorphic properties exhibit strong chain-length dependence. The UV absorption maximum systematically red-shifts from 215 nm (n=3) to 279 nm (n=10) and ultimately to ~288 nm (n>12) [1]. The oxidation potential decreases monotonically with increasing chain length—from 1.38 V for disilane to 0.70 V for hexasilane—with decasilane expected to fall further below [2]. Critically, the liquid crystalline smectic B mesophase appears only for chain lengths n ≥ 9, meaning that shorter oligosilanes (n ≤ 8) completely lack this structural ordering capability [3]. Hole mobility in self-organized thin films exhibits a non-monotonic odd–even oscillation with chain length, making empirical selection essential rather than interpolative prediction [4]. These quantitative divergences mean that substituting docosamethyldecasilane with, for example, permethyloctasilane (n=8) or permethyldodecasilane (n=12) will produce fundamentally different material properties.

Docosamethyldecasilane: Evidence Against Close Analogs


Smectic B Mesophase: Decasilane vs. Octasilane

Docosamethyldecasilane (MS10, n=10) exhibits an enantiotropic smectic B (S_B) mesophase in the temperature window of 347 K to 384 K (crystalline→S_B at 347 K; S_B→isotropic at 384 K) [1]. This mesophase behavior is absent in permethyloctasilane (n=8), which melts directly from the crystalline to isotropic phase without passing through a liquid crystalline state [2]. The mesophase enables molecular self-organization with all-trans silicon chains oriented perpendicular to layer planes and hexagonal packing within each plane, a structural feature unavailable when using the shorter octasilane analog.

Liquid crystalline oligosilanes Thermotropic mesophase Self-organization Molecular ordering

Hole Mobility vs. Polydisperse Polysilanes

In polycrystalline thin films of docosamethyldecasilane (MS10), time-of-flight (TOF) transient photocurrent measurements yield non-dispersive hole transport with a mobility exceeding 1 × 10⁻³ cm²/V·s at 293 K under 1 × 10⁵ V/cm applied field [1]. This is approximately one order of magnitude higher than the mobility of typical polydisperse polysilane polymers, which are generally in the range of 10⁻⁴ cm²/V·s at room temperature [1]. At low temperature (193 K), MS10 films retain a hole mobility of 6.3 × 10⁻⁵ cm²/V·s, which is more than two orders of magnitude higher than that of typical polysilanes at the same temperature [2]. The non-dispersive waveform with a clear plateau and sharp decay indicates minimal carrier trapping and narrow energy distribution of hopping sites, attributable to the well-ordered multi-layered structure inherited from the S_B mesophase.

Organic hole transport materials Carrier mobility Time-of-flight photocurrent Oligosilane thin films

UV Absorption Maximum: Chain-Length Fingerprint

The UV absorption maximum (λ_max) of linear permethyloligosilanes is a precise function of silicon chain length. For docosamethyldecasilane (n=10), λ_max is 279 nm [1]. This value is distinctly red-shifted from the maxima of shorter chains: 260 nm (n=6), 267 nm (n=7), and 273 nm (n=8), and blue-shifted relative to longer chains converging to 288 nm (n>12) [1]. This spectroscopic fingerprint allows unambiguous identification and purity assessment of the decasilane chain length and differentiates it from both shorter and longer oligosilane analogs.

UV absorption spectroscopy σ-Conjugation Chain-length dependence Oligosilane identification

Exciton Delocalization: Quenching Volume vs. Hexadecasilane

In room-temperature solution fluorescence quenching studies using carbon tetrachloride as quencher, docosamethyldecasilane (Si₁₀Me₂₂) exhibits a static quenching volume of approximately 1800 ų, compared to approximately 3500 ų for the longer-chain analog permethylhexadecasilane (Si₁₆Me₃₄) [1]. The nearly twofold difference in quenching volume reflects the difference in spatial extent of the lowest-energy exciton, directly tied to the σ-conjugation length. This makes the decasilane a distinct, well-defined model for studying the segment model of polysilane electronic structure at an intermediate conjugation length.

Fluorescence quenching Exciton delocalization Static quenching volume Polysilane model compounds

Fluorescence Mechanism: Delocalized vs. Localized Excitons

A fundamental mechanistic crossover in the radiative relaxation pathway of permethyloligosilanes occurs at approximately n=7 silicon atoms. For shorter chains (n ≤ 6), fluorescence arises from localized self-trapped excitons. For longer chains (n ≥ 7), radiative transitions originate from delocalized excitonic states extending along the Si backbone [1]. Docosamethyldecasilane (n=10) resides firmly in the delocalized regime, where time-dependent red-shifts in fluid solution are attributed to conformational relaxation in the excited state, and concentrated frozen solutions show red-shifted, long-lived fluorescence bands indicative of molecular aggregate formation [1]. In contrast, permethylhexasilane (n=6) operates in the localized exciton regime with fundamentally different photophysical signatures.

Time-resolved fluorescence Exciton self-trapping Conformational relaxation Oligosilane photophysics

Self-Assembled Monolayer on Silicon (001)

Atomistic molecular dynamics simulations demonstrate that docosamethyldecasilane (MS10) forms well-ordered self-assembled monolayers (SAMs) on the silicon (001) surface, with calculated equilibrium inter-chain distances, packing patterns, and tilt angles that are comparable to experimental findings [1]. This surface adsorption and ordering behavior is chain-length-specific; the decasilane's molecular dimensions and conformational flexibility are well-suited to the Si(001) surface lattice, whereas shorter or longer oligosilanes may exhibit different packing geometries or fail to form ordered monolayers. The computational study validates MS10 as a candidate for bottom-up silicon surface functionalization strategies.

Self-assembled monolayers Silicon surface functionalization Molecular dynamics simulation Oligosilane adsorption

Docosamethyldecasilane: Key Applications


Organic Hole Transport Layers

Docosamethyldecasilane's hole mobility of >1 × 10⁻³ cm²/V·s at room temperature—an order of magnitude higher than conventional polydisperse polysilanes [1]—makes it a prime candidate for hole transport layers (HTLs) in organic electronic devices. The non-dispersive TOF photocurrent with a clear plateau and sharp decay signifies minimal carrier trapping, a critical advantage for applications requiring high charge extraction efficiency such as xerographic photoreceptors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells [1][2].

Liquid Crystal-Assisted Ordered Films

The 37 K smectic B mesophase window (347–384 K) of docosamethyldecasilane [1] enables a unique processing route: films can be cast or annealed in the mesophase to achieve spontaneous molecular self-organization with all-trans silicon chains aligned perpendicular to the substrate and hexagonally packed within layers [2]. This structural order is inherited upon cooling into the polycrystalline state and is directly responsible for the high hole mobility observed. Shorter oligosilanes (n ≤ 8) lacking a mesophase cannot access this fabrication pathway [3].

Model Compound for σ-Conjugation Studies

With its intermediate chain length (n=10), docosamethyldecasilane serves as a structurally precise, single-dispersed model for studying σ-electron delocalization, exciton migration, and fluorescence quenching mechanisms in polysilanes. Its static quenching volume of ~1800 ų [1] and operation in the delocalized excitonic regime (n ≥ 7) [2] provide well-defined reference points absent in polydisperse polymers. The UV absorption maximum at 279 nm offers a clear spectroscopic handle for real-time monitoring of chain conformation and aggregation state [3].

Silicon Surface Functionalization via SAMs

Molecular dynamics simulations confirm that docosamethyldecasilane forms well-ordered self-assembled monolayers on silicon (001) surfaces [1]. This property positions the compound as a candidate for bottom-up silicon surface passivation, molecular electronics interfaces, and hybrid organic-inorganic device architectures where precise monolayer structure and orientation are essential.

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